molecular formula C10H10ClN B12677727 p-Chloro-beta-methylhydrocinnamonitrile CAS No. 87259-19-6

p-Chloro-beta-methylhydrocinnamonitrile

Cat. No.: B12677727
CAS No.: 87259-19-6
M. Wt: 179.64 g/mol
InChI Key: VHMBYIQGEOYEDY-UHFFFAOYSA-N
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Description

p-Chloro-beta-methylhydrocinnamonitrile: is an organic compound with the molecular formula C10H10ClN It is a derivative of cinnamaldehyde, where the aldehyde group is replaced by a nitrile group, and a chlorine atom is attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Chloro-beta-methylhydrocinnamonitrile typically involves the reaction of p-chlorobenzaldehyde with a suitable nitrile source under specific conditions. One common method is the condensation of p-chlorobenzaldehyde with acetonitrile in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to yield the desired nitrile compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: p-Chloro-beta-methylhydrocinnamonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: p-Chloro-beta-methylhydrocinnamonitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may act as a precursor for the synthesis of bioactive molecules with antimicrobial, antifungal, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers or as additives in various formulations.

Mechanism of Action

The mechanism of action of p-Chloro-beta-methylhydrocinnamonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

    p-Chlorocinnamaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    p-Chlorobenzonitrile: Lacks the beta-methyl group.

    p-Chloro-beta-methylphenethylamine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness: p-Chloro-beta-methylhydrocinnamonitrile is unique due to the presence of both a nitrile group and a chlorine atom on the aromatic ring. This combination imparts specific reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

87259-19-6

Molecular Formula

C10H10ClN

Molecular Weight

179.64 g/mol

IUPAC Name

3-(4-chlorophenyl)butanenitrile

InChI

InChI=1S/C10H10ClN/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-5,8H,6H2,1H3

InChI Key

VHMBYIQGEOYEDY-UHFFFAOYSA-N

Canonical SMILES

CC(CC#N)C1=CC=C(C=C1)Cl

Origin of Product

United States

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